molecular formula C38H64O2 B589228 9-cis-Retinyl Stearate-d5 CAS No. 1331643-11-8

9-cis-Retinyl Stearate-d5

Cat. No. B589228
M. Wt: 557.959
InChI Key: YNGACJMSLZMZOX-OTZJKHJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-cis-Retinyl Stearate-d5 is a labeled analogue of 9-cis-Retinyl Stearate, which is found mainly in the retina . It is used for scientific research and development .


Synthesis Analysis

The synthesis of 9-cis-retinyl acetate, which is similar to 9-cis-Retinyl Stearate-d5, involves several sequential steps: the Reformatsky reaction, reduction and acidification steps, the Horner-Emmons reaction, ester reduction to 9-cis-retinol, and esterification .


Molecular Structure Analysis

The molecular formula of 9-cis-Retinyl Stearate-d5 is C38H59D5O2 . The molecular weight is 557.94 .


Chemical Reactions Analysis

The formation of 9-cis-retinoic acid from 9-cis-retinol was measured in cells transfected with expression plasmids encoding different combinations of retinol and retinal dehydrogenases . The enzyme LRAT synthesizes retinyl esters by transferring a fatty acyl moiety from the sn-1 position of membrane phosphatidyl choline to retinol .


Physical And Chemical Properties Analysis

9-cis-Retinyl Stearate-d5 is an off-white solid . It should be stored at 2-8°C .

Safety And Hazards

The safety data sheet indicates that 9-cis-Retinyl Stearate-d5 is combustible .

Future Directions

The future directions of 9-cis-Retinyl Stearate-d5 research could involve further exploration of its role in retinol and retinyl ester metabolism . It could also involve the development of new methods for its synthesis .

properties

IUPAC Name

[(2E,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h22,24-25,28-30H,7-21,23,26-27,31-32H2,1-6H3/b25-22+,29-28+,33-24-,34-30+/i4D3,26D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGACJMSLZMZOX-OTZJKHJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(=C/COC(=O)CCCCCCCCCCCCCCCCC)/C)\C)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71752040

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